molecular formula C6H8O2 B14875679 3-Oxabicyclo[3.1.0]hexane-1-carbaldehyde CAS No. 2001858-28-0

3-Oxabicyclo[3.1.0]hexane-1-carbaldehyde

Cat. No.: B14875679
CAS No.: 2001858-28-0
M. Wt: 112.13 g/mol
InChI Key: BTMRTZQGZHCQLQ-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.1.0]hexane-1-carbaldehyde is a bicyclic organic compound featuring a fused cyclopropane-oxolane ring system with an aldehyde functional group at the bridgehead position (C1). Its molecular formula is C₆H₈O₂, with a molecular weight of 112.13 g/mol . The compound exhibits a predicted density of 1.317 g/cm³ and a boiling point of 181.4°C, attributed to its strained bicyclic framework and polar aldehyde group . The bicyclo[3.1.0]hexane scaffold imparts unique steric and electronic properties, making it valuable in synthetic chemistry, particularly as an intermediate for pharmaceuticals and agrochemicals.

Properties

IUPAC Name

3-oxabicyclo[3.1.0]hexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-3-6-1-5(6)2-8-4-6/h3,5H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMRTZQGZHCQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(COC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxabicyclo[3.1.0]hexane-1-carbaldehyde can be achieved through several methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity, making it suitable for producing valuable bicyclic scaffolds.

Another method involves the insertion of a “carbenacyclopropane” into C-H bonds adjacent to oxygen, providing a simple and general preparation of alkyl-substituted 3-oxabicyclo[3.1.0]hexanes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[3.1.0]hexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of different functionalized products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

3-Oxabicyclo[3.1.0]hexane-1-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.

    Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[3.1.0]hexane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 3-Oxabicyclo[3.1.0]hexane-1-carbaldehyde and analogous bicyclic derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group/Substituents Key Properties/Applications References
This compound C₆H₈O₂ 112.13 Aldehyde at C1 Predicted bp: 181.4°C; synthetic intermediate for strained systems
6-Oxabicyclo[3.1.0]hexane-1-carboxaldehyde C₆H₈O₂ 112.13 Aldehyde at C1 (positional isomer) Similar molecular weight but distinct reactivity due to bridgehead position
3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid C₆H₈O₃ 128.13 Carboxylic acid at C1 Higher polarity; potential for hydrogen bonding; precursor to esters/amides
3-Thiabicyclo[3.1.0]hexane-1-carboxylic acid C₅H₆O₂S* 144.17* Sulfur replacing oxygen; carboxylic acid Enhanced lipophilicity; altered electronic properties for medicinal chemistry
2-Isopropyl-5-methyl-6-oxabicyclo[3.1.0]hexane-1-carbaldehyde C₁₀H₁₆O₂ 168.23 Aldehyde at C1; isopropyl and methyl substituents Increased steric hindrance; potential for chiral synthesis
(1S,5R)-1-(3-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one C₁₁H₉FO₂ 192.19 Ketone at C2; fluorophenyl substituent Bioactive moiety; applications in drug discovery

*Inferred molecular formula for 3-Thiabicyclo[3.1.0]hexane-1-carboxylic acid.

Functional Group Variations

  • Aldehyde vs. Carboxylic Acid : The aldehyde group in the target compound enables nucleophilic addition reactions (e.g., Grignard additions), while the carboxylic acid derivative (C₆H₈O₃) participates in condensation or amidation reactions .
  • Ketone Derivatives : Compounds like (1S,5R)-1-(3-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one exhibit reduced electrophilicity compared to aldehydes but are valuable in asymmetric synthesis .

Substituent Effects

  • Steric Modifications : The 2-isopropyl-5-methyl derivative (C₁₀H₁₆O₂) demonstrates how alkyl substituents increase steric bulk, affecting reaction kinetics and selectivity in catalysis .
  • Aromatic Functionalization : Fluorophenyl-substituted analogs (e.g., C₁₁H₉FO₂) introduce π-π stacking interactions, relevant to kinase inhibitor design .

Physical Properties

  • Density : The aldehyde’s density (1.317 g/cm³) reflects its compact bicyclic structure, whereas sulfur-containing analogs may exhibit higher densities due to sulfur’s atomic weight .

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